molecular formula C16H29BO2 B13638705 2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13638705
M. Wt: 264.2 g/mol
InChI Key: PEIKSXVRJNYPPR-FMIVXFBMSA-N
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Description

2-[2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The compound also features a cyclohexyl group with two methyl substituents and an ethenyl group, making it a versatile molecule in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-dimethylcyclohexyl ethenyl with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, known as the Suzuki-Miyaura coupling. This reaction requires a palladium catalyst, a base such as potassium carbonate, and an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The boron atom can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: 2-[2-(4,4-dimethylcyclohexyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: Various substituted boronic esters depending on the nucleophile used.

Scientific Research Applications

2-[2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The ethenyl group can undergo polymerization or cross-linking reactions, contributing to the formation of complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is similar to other boronic esters, such as:

Uniqueness

The uniqueness of 2-[2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of a cyclohexyl group with a boronic ester. This structure provides both steric hindrance and electronic properties that can be fine-tuned for specific applications. Its ability to participate in various chemical reactions and form stable complexes with other molecules makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C16H29BO2

Molecular Weight

264.2 g/mol

IUPAC Name

2-[(E)-2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H29BO2/c1-14(2)10-7-13(8-11-14)9-12-17-18-15(3,4)16(5,6)19-17/h9,12-13H,7-8,10-11H2,1-6H3/b12-9+

InChI Key

PEIKSXVRJNYPPR-FMIVXFBMSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCC(CC2)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCC(CC2)(C)C

Origin of Product

United States

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